molecular formula C18H13Cl2IN2O3 B11525103 (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide

(2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide

Cat. No.: B11525103
M. Wt: 503.1 g/mol
InChI Key: ZQYRUIDVMOSVBC-UUILKARUSA-N
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Description

The compound (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide is a complex organic molecule characterized by its unique structural features, including a cyano group, a dichlorobenzyl ether, an iodine atom, and a methoxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide typically involves multiple steps:

    Formation of the Dichlorobenzyl Ether: The initial step involves the reaction of 2,4-dichlorobenzyl alcohol with a suitable phenol derivative under basic conditions to form the dichlorobenzyl ether.

    Iodination: The next step is the selective iodination of the aromatic ring, which can be achieved using iodine and an oxidizing agent such as sodium iodate.

    Methoxylation: Introduction of the methoxy group is typically done via methylation using methyl iodide in the presence of a base.

    Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the cyano intermediate with an appropriate amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyano groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Products may include 2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}propanoic acid.

    Reduction: Products may include 2-amino-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide.

    Substitution: Products may include nitrated or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicinal chemistry, (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide may be investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the aromatic ring and its substituents can participate in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methylphenyl}prop-2-enamide: Similar structure but with a methyl group instead of a methoxy group.

    (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-bromo-5-methoxyphenyl}prop-2-enamide: Similar structure but with a bromine atom instead of an iodine atom.

    (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-hydroxyphenyl}prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of (2E)-2-cyano-3-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}prop-2-enamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both iodine and methoxy groups on the aromatic ring, along with the cyano and amide functionalities, makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C18H13Cl2IN2O3

Molecular Weight

503.1 g/mol

IUPAC Name

(E)-2-cyano-3-[4-[(2,4-dichlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide

InChI

InChI=1S/C18H13Cl2IN2O3/c1-25-16-6-10(4-12(8-22)18(23)24)5-15(21)17(16)26-9-11-2-3-13(19)7-14(11)20/h2-7H,9H2,1H3,(H2,23,24)/b12-4+

InChI Key

ZQYRUIDVMOSVBC-UUILKARUSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)N)I)OCC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)N)I)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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